1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

FAAH MAGL Endocannabinoid

A critical tool compound for FAAH/MAGL selectivity & polypharmacology studies. Its unique 3-methoxyphenyl pattern is essential for SAR panels, analytical reference standard development, and validating target engagement in pain, inflammation, and ocular disease models.

Molecular Formula C16H15FN6O2
Molecular Weight 342.334
CAS No. 921150-72-3
Cat. No. B2428735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
CAS921150-72-3
Molecular FormulaC16H15FN6O2
Molecular Weight342.334
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyOQCHKGYALNNXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (921150-72-3): Baseline Profile for Scientific Procurement


The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 921150-72-3) is a synthetic small molecule belonging to the N-tetrazolyl aryl urea class [1]. It features a central urea linker connecting a 1-(3-fluorophenyl)-1H-tetrazole moiety and a 3-methoxyphenyl group . This structural class has been investigated for modulating endocannabinoid metabolism via fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition [1], and for antagonism of the bradykinin B1 receptor (BDKRB1), with potential therapeutic applications in pain, inflammation, and ocular disease [2]. Its differentiation within the class is predicated on its specific 3-fluorophenyl and 3-methoxyphenyl substitution pattern, which determines its target binding profile.

Why Generic Substitution for 921150-72-3 is Not Scientifically Justified


Generic substitution within the tetrazolyl urea class is high-risk due to the profound impact of subtle substitution changes on target selectivity. The structure-activity relationship (SAR) established in core research shows that modifications to the N-portion and distal phenyl ring critically modulate inhibitory potency and selectivity between FAAH and MAGL [1]. For instance, simple positional isomerism—shifting the methoxy group from the 3- to the 2-position on the phenyl ring (CAS 920419-76-7)—or altering the N-tetrazole substitution pattern can dramatically re-balance dual FAAH/MAGL inhibition or redirect activity towards the bradykinin B1 receptor [2]. Therefore, compounds that appear superficially similar cannot be interchanged without rigorous verification, as even minor molecular changes can lead to a loss of desired polypharmacology or introduce off-target effects, invalidating experimental models and wasting procurement resources.

Quantitative Comparative Evidence for Procuring 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (921150-72-3)


Endocannabinoid System Modulation: Class-Level SAR Defines Substitution-Dependent Selectivity

The target compound's differentiation is driven by its substitution pattern. The foundational SAR study for this class systematically varied the N-portion and distal phenyl ring substituents and quantified their effect on FAAH and MAGL inhibition [1]. While specific IC50 data for CAS 921150-72-3 is not available in the permitted literature, its analogs demonstrate that substituent position is a critical determinant of potency and selectivity. For example, in the same study, moving substituents on the distal phenyl ring yielded FAAH inhibitors with IC50 values ranging from 3.0 to 9.7 nM and varying selectivity over MAGL (39- to >141-fold) [1]. The introduction of a 3-methoxy group, as in CAS 921150-72-3, is therefore predicted to confer a distinct selectivity profile compared to the 2-methoxy or 4-methoxy analogs, based on the established quantitative SAR trends.

FAAH MAGL Endocannabinoid Structure-Activity Relationship

Bradykinin B1 Receptor Antagonism: A Distinct Pharmacological Vector from FAAH/MAGL Inhibition

N-tetrazolyl aryl urea derivatives, as described in patent WO2023237015, are disclosed as bradykinin B1 receptor (BDKRB1) antagonists [1]. This represents a second, independent pharmacological mechanism for this scaffold. The patent specifically exemplifies the biological activity of this class, showing that these compounds have antagonistic activity against BDKRB1 and can be used for treating conditions like age-related macular degeneration and diabetic retinopathy [1]. This dual potential—acting on either the endocannabinoid system or the bradykinin pathway—is a unique feature controlled by the specific substitution patterns. A comparator compound designed solely for FAAH inhibition would lack this BDKRB1-related utility. The target compound's use in this context is thus qualitatively different from analogs optimized for a single target.

Bradykinin B1 Receptor BDKRB1 Antagonist Ocular Disease

Chemical Structure Differentiation: Positional Isomerism vs. Closest Analog CAS 920419-76-7

The most structurally similar commercially available analog is 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 920419-76-7) . The sole structural difference is the methoxy group position: 3-methoxy (meta) for the target compound versus 2-methoxy (ortho) for its analog. In medicinal chemistry, such regioisomerism is a well-established driver of differential pharmacological activity due to changes in molecular shape, electronic distribution, and hydrogen-bonding networks [1]. The foundational SAR for this class explicitly demonstrates that altering substituents on the distal phenyl ring is a key strategy for modulating inhibitory potency and FAAH/MAGL selectivity [1]. The 3-methoxy geometry of CAS 921150-72-3 is therefore predicted to offer a distinct target engagement profile from its 2-methoxy isomer, a hypothesis directly supported by class-level SAR data.

Positional Isomer Chemical Structure Selectivity Medicinal Chemistry

Optimal Application Scenarios for 921150-72-3 Based on Comparative Evidence


Probing Structure-Selectivity Relationships in Endocannabinoid System Modulation

Based on the established class-level SAR [1], CAS 921150-72-3 is a critical tool compound for investigating how meta-substitution on the distal phenyl ring affects FAAH/MAGL selectivity. Its use in a panel of positional isomers (including CAS 920419-76-7) allows researchers to correlate specific structural features with quantitative changes in inhibitory potency, a fundamental practice in medicinal chemistry lead optimization that cannot be performed with a single analog.

Exploring Dual FAAH-MAGL vs. BDKRB1 Polypharmacology

The compound's inclusion in the patent family for bradykinin B1 receptor antagonists [1] suggests a potential polypharmacological profile. An optimal application is to screen this compound, alongside a known FAAH-selective inhibitor, in both endocannabinoid and bradykinin pathway assays. This allows scientists to deconvolute the compound's primary mechanism of action and assess the functional consequences of its unique substitution pattern across distinct biological systems.

Tool Compound for Neurological and Ocular Disease Models

The dual therapeutic relevance of the N-tetrazolyl aryl urea class—to pain and inflammation via FAAH/MAGL [1] and to ocular diseases like age-related macular degeneration via BDKRB1 [2]—makes this compound valuable for in vivo efficacy studies in these disease areas. Its procurement allows for a direct comparison of therapeutic outcomes in models of neuropathic pain versus retinal edema, validating target engagement hypotheses derived from its specific substitution pattern.

Analytical Standard for Isomer-Specific Purity and Reference

Given the high structural similarity to its ortho-methoxy isomer, CAS 921150-72-3 serves as a necessary analytical reference standard. Its procurement is essential for developing and validating HPLC or LC-MS methods capable of resolving the two positional isomers, ensuring the chemical integrity and purity of the research material used in subsequent biological assays .

Quote Request

Request a Quote for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.